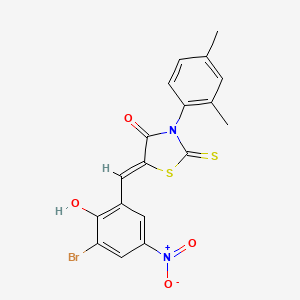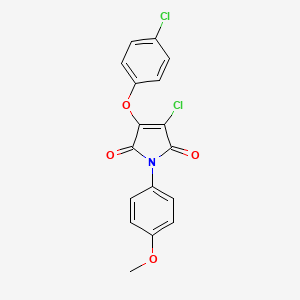![molecular formula C21H17BrFNO B5121320 3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone, also known as 4-Fluoro-α-Pyrrolidinopropiophenone (4F-PPP) is a synthetic designer drug that belongs to the class of cathinones. Cathinones are a class of psychoactive substances that have stimulant properties and are often used recreationally. 4F-PPP is a potent stimulant that has been reported to have effects similar to those of cocaine and amphetamines.
Mécanisme D'action
The mechanism of action of 4F-PPP is similar to that of other stimulants such as cocaine and amphetamines. It works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This results in a feeling of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-PPP are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in wakefulness and alertness. Prolonged use of 4F-PPP can lead to addiction, tolerance, and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4F-PPP in lab experiments include its potent stimulant properties, which allow researchers to study its effects on the brain and behavior. However, the use of 4F-PPP in lab experiments is limited by its potential for abuse and addiction. It is important to ensure that proper safety measures are in place when handling and using 4F-PPP in lab experiments.
Orientations Futures
There are several future directions for the research on 4F-PPP. One potential direction is to investigate its potential use in the treatment of ADHD and narcolepsy. Another direction is to study its effects on the brain and behavior in more detail, including its potential for addiction and dependence. Additionally, research can be conducted to develop safer and more effective alternatives to 4F-PPP for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4F-PPP involves the reaction of 4-fluorophenylacetone with 4-bromobenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a Friedel-Crafts acylation reaction using phenylacetyl chloride to yield 3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone. The synthesis of 4F-PPP is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
The scientific research application of 4F-PPP is primarily focused on its pharmacological properties and its potential use in the treatment of various medical conditions. 4F-PPP has been shown to have potent stimulant properties and is known to increase the levels of dopamine and norepinephrine in the brain. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propriétés
IUPAC Name |
3-(4-bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFNO/c22-17-8-12-19(13-9-17)24-20(15-6-10-18(23)11-7-15)14-21(25)16-4-2-1-3-5-16/h1-13,20,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTWGMLRBWYTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromoanilino)-3-(4-fluorophenyl)-1-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)

![ethyl 4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5121271.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)